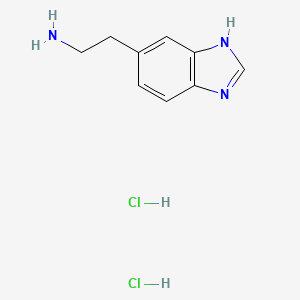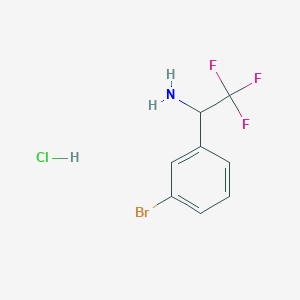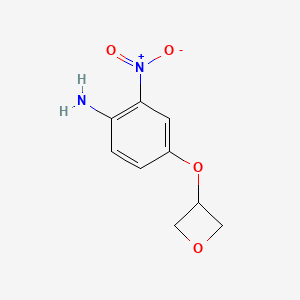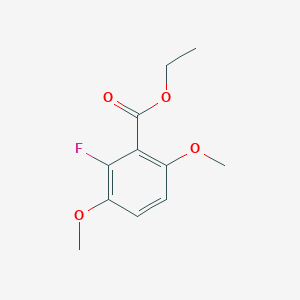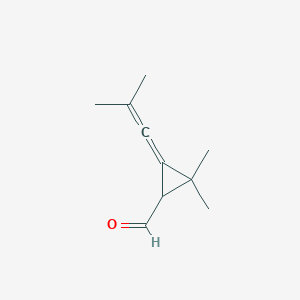
2,2-Dimethyl-3-(2-methylprop-1-en-1-ylidene)cyclopropane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2,2-Dimethyl-3-(2-methylprop-1-en-1-ylidene)cyclopropane-1-carbaldehyde” is a chemical compound with the CAS number 1824583-65-4 . It has a molecular weight of 150.22 and a molecular formula of C10H14O .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14O/c1-7(2)5-8-9(6-11)10(8,3)4/h6,9H,1-4H3 . This code provides a specific description of the compound’s molecular structure .Scientific Research Applications
Ring Expansion to Dihydromethyloxepins : Yamaguchi et al. (1997) studied the ring expansion of 2-isopropenylcyclopropane-1-carbonyl compounds to 2,5-dihydro-3-methyloxepin derivatives, a process involving stereochemistry and various oxidation and reduction steps (Yamaguchi et al., 1997).
Gas Phase Kinetics and Mechanism : Gholami and Izadyar (2004) investigated the retro-cheletropic ene reactions of 2,2-dimethyl but-3-enal, a related compound, using computational methods to understand structural and kinetic aspects (Gholami & Izadyar, 2004).
Thermal Rearrangement of Substituted Difluoro(methylene)cyclopropane : Hang et al. (2011) explored the thermal conversion of substituted difluoro(methylene)cyclopropanes to more stable products, combining experimental and computational approaches (Hang et al., 2011).
Chemoenzymatic Synthesis of Diamines : Feng et al. (2006) conducted a chemoenzymatic synthesis of enantiopure geminally dimethylated cyclopropane-based C2- and pseudo-C2-symmetric diamines, which involved biotransformation, rearrangement, oxidation, and reduction reactions (Feng et al., 2006).
Synthesis of Trans-Chrysanthemic Acid : Mills, Murray, and Raphael (1973) described a base-catalysed method to synthesize trans-chrysanthemic acid from 3-chloro-3-methylbut-1-yne and 3-methylbut-2-en-1-ol, representing a versatile route to many analogues (Mills et al., 1973).
Synthesis of Analogues of Mutagenic Sesquiterpenes : Gustafsson and Sterner (1995) used stereoselective cyclopropanation in the synthesis of analogues of mutagenic sesquiterpenes, highlighting the importance of the cyclopropane ring for mutagenic activity (Gustafsson & Sterner, 1995).
Safety And Hazards
The compound is labeled with the GHS02 and GHS07 pictograms, indicating that it may be flammable and may cause skin irritation or serious eye irritation . The precautionary statements associated with this compound include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .
Future Directions
properties
InChI |
InChI=1S/C10H14O/c1-7(2)5-8-9(6-11)10(8,3)4/h6,9H,1-4H3 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUAMUELODXIZLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C=C1C(C1(C)C)C=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-3-(2-methylprop-1-en-1-ylidene)cyclopropane-1-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

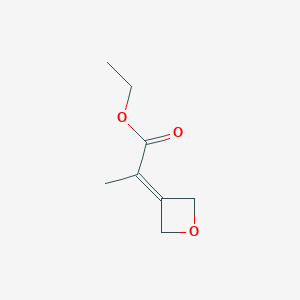
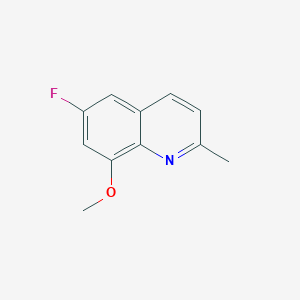
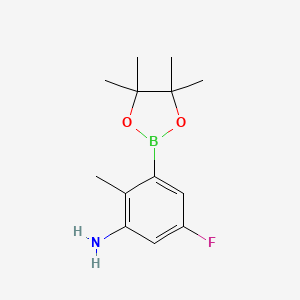
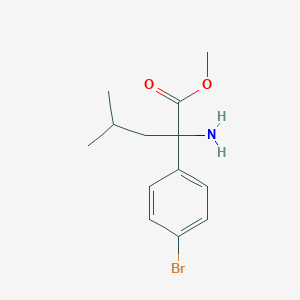
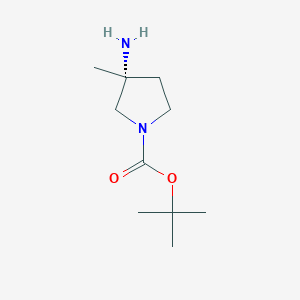

![1-[(3-Bromophenyl)methyl]-4,4-difluoropiperidine](/img/structure/B1449318.png)

![[(2,2-Difluoro-ethylcarbamoyl)-methyl]-carbamic acid tert-butyl ester](/img/structure/B1449320.png)
![6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1449321.png)
